molecular formula C7H8N2O3S B13953136 5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid CAS No. 6635-65-0

5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13953136
CAS No.: 6635-65-0
M. Wt: 200.22 g/mol
InChI Key: OEDUUVOOXBVFTE-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a partially saturated six-membered ring. Key structural features include:

  • Methyl group (-CH₃) at position 5, contributing to steric effects and stability.
  • Oxo group (=O) at position 6, forming a conjugated system with the dihydro ring, which may influence solubility and reactivity.

This compound belongs to the dihydropyrimidine class, a scaffold widely studied for pharmaceutical applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-3-4(6(11)12)8-7(13-2)9-5(3)10/h1-2H3,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDUUVOOXBVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984983
Record name 6-Hydroxy-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-65-0
Record name NSC52297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-5-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dioxo-1,2,3,6-tetrahydropyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group at the 6-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of catalysts or under basic conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with its closest structural analogs based on substituent variations:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid - -SCH₃ (2), -CH₃ (5), =O (6) ~228.3 (estimated) Potential antimicrobial/anti-inflammatory activity (inferred from analogs)
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 -SCH₃ (2), -Br (5) 263.1 Increased reactivity due to bromine; used in cross-coupling reactions
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 -SCH₃ (2) 170.2 Simpler structure; foundational scaffold for drug design
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate 50593-91-4 -SCH₃ (2), -Br (5), -COOCH₃ (4) 277.1 Ester form enhances membrane permeability

Key Observations :

  • Bromine Substitution : The bromine atom in 50593-92-5 increases molecular weight and polarizability, making it suitable for halogen-bonding interactions in drug-receptor binding .
  • Ester Derivatives : Methyl/ethyl esters (e.g., 50593-91-4) improve bioavailability by masking the carboxylic acid group, a strategy used in prodrug design .
  • Dihydro vs. Aromatic Rings : The target compound’s dihydropyrimidine ring introduces partial saturation, which may reduce aromatic stabilization but enhance conformational flexibility compared to fully aromatic analogs like 1126-44-9 .

Functional Group Impact on Bioactivity

  • Methylthio Group (-SCH₃): Present in all analogs, this group is associated with sulfur-mediated interactions (e.g., hydrogen bonding, hydrophobic effects). In pineapple aroma studies, methylthio esters like 3-(methylthio)propanoic acid methyl ester exhibit high odor activity , suggesting that similar groups in pyrimidines may influence ligand-receptor interactions.

Biological Activity

5-Methyl-2-(methylthio)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C7H8N2O3S
Molecular Weight 200.21 g/mol
IUPAC Name This compound
PubChem CID 587648

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with methylthio and carboxylic acid functionalities under controlled conditions. The synthetic pathway can be optimized to enhance yield and purity, with various methods reported in the literature.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study investigated the cytotoxic effects of several pyrimidine derivatives on A549 lung cancer cells. The results indicated that compounds structurally similar to this compound showed potent inhibition of cell viability, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various multidrug-resistant pathogens. For example, derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In vitro assays revealed that these compounds inhibited bacterial growth significantly, showcasing their potential as novel antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to those of established anti-inflammatory drugs such as celecoxib .

Case Studies

  • Anticancer Evaluation : A study conducted on various pyrimidine derivatives demonstrated that those containing the methylthio group exhibited enhanced cytotoxicity against A549 cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could improve efficacy while minimizing toxicity to normal cells .
  • Antimicrobial Screening : Another research effort focused on testing the antimicrobial properties of synthesized derivatives against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .

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